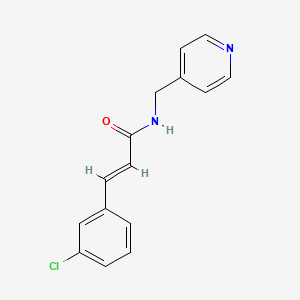
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPMA belongs to the class of acrylamide derivatives and has been studied for its ability to modulate various cellular pathways.
Wirkmechanismus
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to inhibit the activation of PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activation of MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell migration and invasion. Furthermore, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to possess low toxicity and can be administered orally or intraperitoneally. However, there are also limitations to 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are required to determine the optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer properties. Further studies are required to determine its efficacy and safety in humans. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide could also be studied for its potential use in treating viral infections such as COVID-19. Furthermore, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide could be studied for its potential use in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied for its ability to modulate various cellular pathways and possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments, but further studies are required to determine its optimal dosage and administration route. There are several future directions for 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research, and it holds promise as a potential therapeutic agent for various diseases.
Synthesemethoden
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide can be synthesized by reacting 3-chlorobenzaldehyde and 4-pyridinemethanamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied in vitro and in vivo for its ability to modulate cellular pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-3-1-2-12(10-14)4-5-15(19)18-11-13-6-8-17-9-7-13/h1-10H,11H2,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGILIYVOTVHFI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

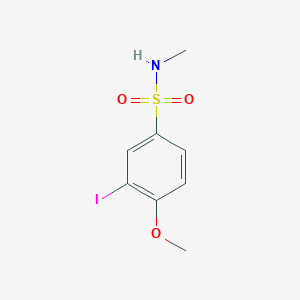
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)
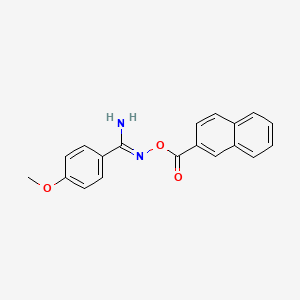
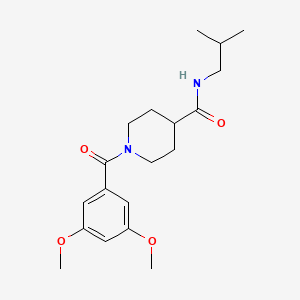
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)
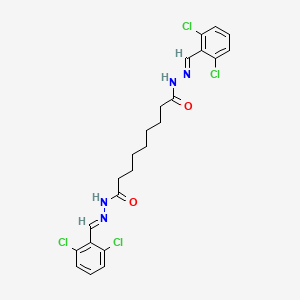
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)

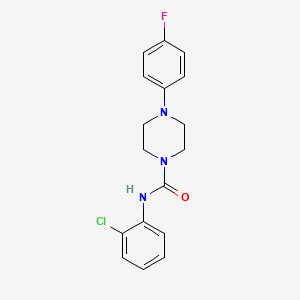
![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)